molecular formula C17H11N7O2S B11466801 6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11466801
M. Wt: 377.4 g/mol
InChI Key: WRTSKYBASWXNGV-UHFFFAOYSA-N
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Description

2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a complex heterocyclic compound that integrates multiple functional groups, including oxazole, triazole, thiadiazole, and pyrazine

Preparation Methods

The synthesis of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves several steps, each requiring specific reagents and conditions. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrazine rings, often using halogenated derivatives as intermediates.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified heterocyclic compounds with altered functional groups .

Scientific Research Applications

2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes and signaling pathways. This can lead to the inhibition of specific enzymes or the activation of cellular responses, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE include other triazolothiadiazine derivatives and heterocyclic compounds with similar functional groups. These compounds often share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

The uniqueness of 2-{6-[5-(4-METHOXYPHENYL)-1,2-OXAZOL-3-YL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE lies in its combination of multiple heterocyclic rings, which enhances its ability to interact with diverse biological targets and exhibit a wide range of biological activities.

Properties

Molecular Formula

C17H11N7O2S

Molecular Weight

377.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C17H11N7O2S/c1-25-11-4-2-10(3-5-11)14-8-12(23-26-14)16-22-24-15(20-21-17(24)27-16)13-9-18-6-7-19-13/h2-9H,1H3

InChI Key

WRTSKYBASWXNGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=NC=CN=C5

Origin of Product

United States

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